molecular formula C9H17Cl2N3O B12581949 (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride CAS No. 639089-40-0

(1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride

Cat. No.: B12581949
CAS No.: 639089-40-0
M. Wt: 254.15 g/mol
InChI Key: XIBHFMRXGAVDEY-UHFFFAOYSA-N
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Description

(1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride is a heterocyclic compound featuring a methanol bridge connecting a 1H-imidazol-4-yl group and a piperidin-4-yl moiety. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. The imidazole ring contributes to hydrogen bonding and tautomerism, while the piperidine group provides structural rigidity and basicity .

Properties

CAS No.

639089-40-0

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

1H-imidazol-5-yl(piperidin-4-yl)methanol;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c13-9(8-5-11-6-12-8)7-1-3-10-4-2-7;;/h5-7,9-10,13H,1-4H2,(H,11,12);2*1H

InChI Key

XIBHFMRXGAVDEY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(C2=CN=CN2)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride typically involves the reaction of imidazole derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between the imidazole and piperidine compounds. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl (-CH2OH) bridge between the imidazole and piperidine rings is a key reactive site. Under acidic or basic conditions, the hydroxyl group can be activated for substitution:

  • Tosylation or Mesylation : The hydroxyl group reacts with tosyl chloride or mesyl chloride to form a sulfonate ester, creating a better leaving group (e.g., -OTs or -OMs). Subsequent nucleophilic attack by amines, thiols, or halides replaces the leaving group .

  • Bromination : Conversion to a bromide intermediate (e.g., using PBr3 or CBr4) enables nucleophilic substitution with amines or alkoxides .

Example Reaction Pathway

  • (1H-imidazol-4-yl)(piperidin-4-yl)methanol(1H-imidazol-4-yl)(piperidin-4-yl)methyl bromide (using CBr4/PPh3)

  • Bromide intermediate + Piperazine → (1H-imidazol-4-yl)(piperidin-4-yl)methyl-piperazine .

Oxidation and Reduction

  • Oxidation : The hydroxymethyl group can be oxidized to a ketone or carboxylic acid using agents like KMnO4 or CrO3. This alters hydrogen-bonding capacity and electronic properties .

  • Reduction : While the compound lacks reducible groups like nitro or carbonyl, catalytic hydrogenation could saturate the imidazole ring under extreme conditions, though this is less common .

Acid-Base Reactions

  • Protonation : The piperidine nitrogen (pKa ~11) and imidazole nitrogens (pKa ~7 for N-H) undergo protonation in acidic environments, influencing solubility and reactivity.

  • Deprotonation : The hydroxyl group (pKa ~15–16) can deprotonate under strong basic conditions, forming an alkoxide intermediate .

Hydrogen Bonding and Coordination Chemistry

  • The imidazole nitrogen and hydroxyl group act as hydrogen-bond donors/acceptors, facilitating interactions with biomolecules or metal ions.

  • Metal Coordination : The imidazole ring coordinates to transition metals (e.g., Fe²⁺, Zn²⁺), relevant in catalytic or medicinal contexts .

Salt Formation and Stability

  • The dihydrochloride salt dissociates in aqueous media, releasing HCl and increasing electrophilicity at the hydroxymethyl group.

  • Stability studies indicate decomposition under prolonged exposure to >40°C or UV light, forming imidazole and piperidine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₁H₁₅Cl₂N₃O
  • Molecular Weight: 254.16 g/mol
  • Appearance: White to off-white solid
  • Solubility: Soluble in water and organic solvents

Antimicrobial Activity

Research has indicated that derivatives of imidazole and piperidine compounds exhibit significant antimicrobial properties. A study demonstrated that various structural modifications of imidazole derivatives could enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The incorporation of the piperidine moiety may further potentiate this activity due to its ability to interact with bacterial cell membranes .

Neuropharmacology

The compound has been investigated for its potential as a neuroprotective agent. Studies have shown that imidazole derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to therapeutic effects in conditions such as anxiety and depression. In animal models, compounds similar to (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride have demonstrated anxiolytic and antidepressant-like effects .

Case Study 1: Antidepressant Effects

A recent study explored the effects of a related compound on mouse models exhibiting depressive behaviors. The administration of the compound resulted in a significant reduction in immobility time during the forced swim test, indicating potential antidepressant activity. The mechanism was suggested to involve serotonin receptor modulation .

Case Study 2: Antimicrobial Screening

In another investigation, a series of imidazole-piperidine derivatives were synthesized and screened for antimicrobial activity. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
AntimicrobialImidazole-Piperidine DerivativeMIC < 10 µg/mL against E. coli
NeuroprotectiveRelated Imidazole CompoundReduced depression-like behavior
AnxiolyticPiperidine DerivativeDecreased anxiety in animal models

Mechanism of Action

The mechanism of action of (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ in substituents, functional groups, and ring systems. Key comparisons include:

Table 1: Structural Comparison of Related Compounds
Compound Name Core Structure Functional Groups Molecular Weight (g/mol)
(1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride Imidazole + piperidine + methanol bridge -OH, -NH (imidazole), -HCl salt ~313.25 (calculated)
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride Piperidine + piperazine + ketone bridge -C=O, -N(CH3) (piperazine), -HCl salt ~337.29 (reported)
1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride Imidazole + piperazine + sulfonyl bridge -SO2, -NH (piperazine), -HCl salt ~316.80 (calculated)
(1H-Imidazol-4-yl)methanamine dihydrochloride Imidazole + aminomethyl group -NH2, -HCl salt ~190.09 (reported)
Key Observations:
  • Methanol vs. Ketone/Sulfonyl Bridges: The methanol group in the target compound enables hydrogen bonding, unlike the ketone (electron-withdrawing) or sulfonyl (polar but less H-bond donor) groups in analogs .
  • Piperidine vs. Piperazine : Piperidine (6-membered, one N) offers less basicity than piperazine (6-membered, two N atoms), affecting pH-dependent solubility and receptor interactions .
  • Imidazole Modifications: The imidazole ring’s position (4-yl vs. 5-yl) and substituents (e.g., aminomethyl in ) influence tautomerism and binding affinity .

Physicochemical Properties

Dihydrochloride salts generally improve solubility in polar solvents. Comparative

Table 2: Physicochemical Properties
Compound Name Solubility (H2O) LogP (Predicted) pKa (Imidazole N-H)
Target Compound High (due to -OH, -HCl) 0.98 ~6.8–7.2
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride Moderate 1.45 N/A (ketone dominant)
1-(1H-Imidazol-4-ylsulfonyl)piperazine hydrochloride High (sulfonyl polar) -0.32 ~6.5
(1H-Imidazol-4-yl)methanamine dihydrochloride Very high (-NH2, -HCl) -1.12 ~7.0
Key Observations:
  • The target compound’s methanol group and dihydrochloride salt contribute to balanced lipophilicity (LogP ~0.98), favoring membrane permeability compared to more polar analogs like and .
  • The imidazole pKa (~7) suggests protonation at physiological pH, enhancing interactions with anionic targets .

Biological Activity

The compound (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride (CAS No. 639089-40-0) is a derivative of imidazole and piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its antibacterial and antifungal activities.

  • Molecular Formula : C9H17Cl2N3O
  • Molecular Weight : 238.16 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥97% (HPLC)

Synthesis

The synthesis of (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride typically involves the reaction of imidazole derivatives with piperidine under controlled conditions. The general synthetic route includes:

  • Formation of the imidazole ring.
  • Alkylation with piperidine.
  • Hydrochloride salt formation through the addition of hydrochloric acid.

Antibacterial Activity

Recent studies have demonstrated that (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Bacillus subtilis4 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are notorious for their resistance to conventional antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal efficacy:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans12 µg/mL
Aspergillus niger25 µg/mL
Cryptococcus neoformans20 µg/mL

The antifungal activity is particularly noteworthy against Candida albicans, a common pathogen responsible for opportunistic infections in immunocompromised patients .

The exact mechanism by which (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis. Additionally, it may interfere with nucleic acid synthesis through interactions with bacterial enzymes .

Case Studies

  • Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various imidazole derivatives, including (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride. The study found that this compound inhibited the growth of MRSA effectively at low concentrations, suggesting its potential as a lead compound for antibiotic development .
  • Clinical Relevance : Another investigation focused on the use of this compound in combination therapies for treating multidrug-resistant infections. Results indicated enhanced efficacy when used alongside traditional antibiotics, suggesting a synergistic effect that could be beneficial in clinical settings .

Q & A

Q. What are the recommended analytical techniques for assessing the purity of (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride in academic research?

  • Methodological Answer : Purity assessment should combine multiple orthogonal techniques:
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with fluorescent indicators and a solvent system (e.g., toluene:methanol:acetic acid = 10:2:1) to resolve impurities. Spots are visualized under UV light (254 nm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns with UV detection to quantify related substances. Impurity standards (e.g., analogs with structural deviations) should be used for calibration .
  • Spectroscopy : 1^1H/13^13C NMR and FT-IR confirm structural integrity by verifying imidazole and piperidine ring resonances and functional groups (e.g., -OH, -NH) .

Q. How should researchers safely handle and store (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride in laboratory settings?

  • Methodological Answer :
  • Handling : Use fume hoods (engineering controls) and wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritancy .
  • Storage : Keep in airtight containers (glass or polymer-coated bottles) at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation or oxidation .
  • Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose of as hazardous waste per local regulations .

Q. What synthetic routes are documented for synthesizing (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride?

  • Methodological Answer :
  • Key Steps :

Coupling Reaction : React 1H-imidazole-4-carbaldehyde with piperidin-4-ylmethanol via nucleophilic addition, followed by HCl salt formation .

Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product. Confirm crystallinity via X-ray diffraction .

  • Yield Optimization : Control reaction pH (6–7) and temperature (20–25°C) to minimize side products like over-oxidized imidazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Solvent Polarity : Test solubility in standardized solvents (e.g., water, DMSO, ethanol) under controlled humidity and temperature (25°C ± 1°C) .
  • Salt Form : Compare dihydrochloride vs. free base solubility. Use potentiometric titration to assess pH-dependent solubility profiles .
  • Crystallinity : Analyze batch-to-batch polymorphism via Differential Scanning Calorimetry (DSC) to identify amorphous vs. crystalline forms affecting solubility .

Q. What reaction mechanisms govern the degradation of (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride under oxidative conditions?

  • Methodological Answer :
  • Oxidation Pathways : The imidazole ring undergoes electrophilic substitution at the 2-position, forming N-oxide derivatives. Piperidine may dehydrogenate to pyridine under strong oxidants (e.g., H2_2O2_2) .
  • Kinetic Studies : Use LC-MS to track degradation products. Accelerated stability testing (40°C/75% RH) identifies dominant pathways. Quench reactions with antioxidants (e.g., BHT) to inhibit radical-mediated oxidation .

Q. How can researchers design experiments to evaluate the environmental fate of (1H-Imidazol-4-YL)(piperidin-4-YL)methanol dihydrochloride?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301D (Closed Bottle Test) to measure microbial degradation in aqueous systems. Monitor via HPLC-UV .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201). Calculate EC50_{50} values and assess bioaccumulation potential using logP (predicted: ~1.2) .
  • Photolysis : Expose to UV light (λ = 254 nm) in simulated sunlight chambers. Analyze photoproducts via high-resolution mass spectrometry (HRMS) .

Q. What advanced strategies can mitigate competing side reactions during functionalization of the imidazole ring?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the piperidine nitrogen with Boc groups to direct electrophilic substitution to the imidazole 5-position .
  • Catalysis : Use Pd-mediated C-H activation for regioselective coupling (e.g., Suzuki-Miyaura) at the imidazole 2-position. Optimize ligand systems (e.g., XPhos) to suppress homo-coupling .
  • Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict reactive sites and transition states, guiding experimental conditions .

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